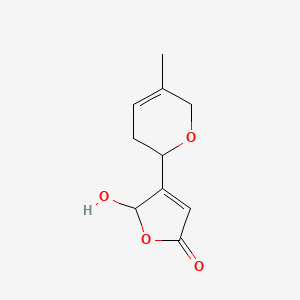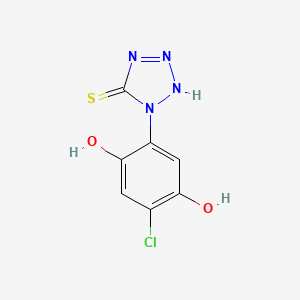
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is a synthetic peptide composed of six amino acids: tyrosine, glycine, serine, leucine, proline, and glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gonadorelin: A synthetic decapeptide with similar amino acid composition.
L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.
Uniqueness
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is unique due to its specific sequence and potential biological activities. Its combination of amino acids provides distinct structural and functional properties compared to other peptides.
Eigenschaften
CAS-Nummer |
189515-97-7 |
|---|---|
Molekularformel |
C30H45N7O10 |
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N7O10/c1-16(2)12-21(29(45)37-11-3-4-23(37)28(44)35-20(30(46)47)9-10-24(32)40)36-27(43)22(15-38)34-25(41)14-33-26(42)19(31)13-17-5-7-18(39)8-6-17/h5-8,16,19-23,38-39H,3-4,9-15,31H2,1-2H3,(H2,32,40)(H,33,42)(H,34,41)(H,35,44)(H,36,43)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
VLYDWSNYNGLBIP-VUBDRERZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
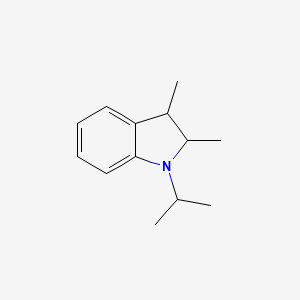
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

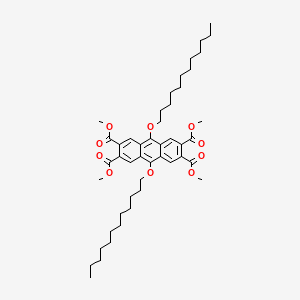
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
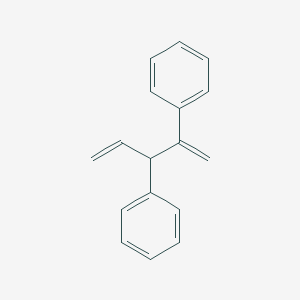
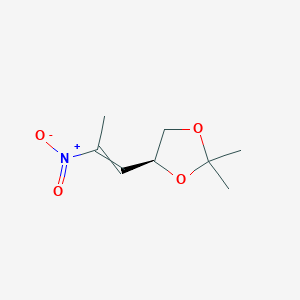
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
